molecular formula C21H14O3 B12897950 5-Hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde CAS No. 917867-68-6

5-Hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde

Cat. No.: B12897950
CAS No.: 917867-68-6
M. Wt: 314.3 g/mol
InChI Key: HAWWNWBKOJPAEQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-hydroxyacetophenone and benzaldehyde derivatives, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: 5-Hydroxy-2,3-diphenylbenzofuran-4-carboxylic acid.

    Reduction: 5-Hydroxy-2,3-diphenylbenzofuran-4-methanol.

    Substitution: Various ethers or esters depending on the substituents used.

Scientific Research Applications

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylbenzofuran: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties and biological activities.

    5-Hydroxy-2,3-diphenylbenzofuran:

    4-Formyl-2,3-diphenylbenzofuran: Similar structure but lacks the hydroxyl group, influencing its chemical behavior and biological effects.

Uniqueness

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups. This combination enhances its reactivity and allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

917867-68-6

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

5-hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C21H14O3/c22-13-16-17(23)11-12-18-20(16)19(14-7-3-1-4-8-14)21(24-18)15-9-5-2-6-10-15/h1-13,23H

InChI Key

HAWWNWBKOJPAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=C(C=C3)O)C=O)C4=CC=CC=C4

Origin of Product

United States

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